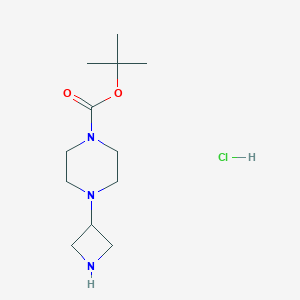

Tert-Butyl-4-(Azetidin-3-yl)piperazin-1-carboxylat-Hydrochlorid

Übersicht

Beschreibung

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride is a chemical compound used in scientific research. It is a derivative of piperazine and has been studied for its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Tert-Butyl-4-(Azetidin-3-yl)piperazin-1-carboxylat-Hydrochlorid: ist ein wertvolles Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen. Seine Struktur begünstigt die Bildung von Piperazinderivaten, die einen Kernbestandteil in einer Vielzahl von therapeutischen Medikamenten bilden, darunter Antipsychotika, Antidepressiva, Antihistaminika und Antiparasitika . Die Fähigkeit der Verbindung, Reaktionen zu unterliegen, bei denen neue funktionelle Gruppen eingeführt werden, macht sie zu einem vielseitigen Baustein in der Wirkstoffentwicklung und -forschung.

Materialwissenschaft

In der Materialwissenschaft kann diese Verbindung verwendet werden, um neuartige Polymere mit einzigartigen Eigenschaften zu erzeugen. Der Piperazinring kann als Verknüpfungspunkt in Polymerketten fungieren, wodurch die thermische Stabilität und die mechanische Festigkeit möglicherweise verbessert werden. Die Forschung in diesem Bereich könnte zur Entwicklung neuer Materialien für industrielle Anwendungen führen .

Chemische Synthese

Diese Verbindung dient als Ausgangsmaterial für die Synthese komplexer Moleküle. Sie ist besonders nützlich bei Mehrkomponentenreaktionen (MCRs), bei denen mehrere Reaktanten in einem einzigen Reaktionsgefäß ein Produkt bilden. Diese Effizienz ist vorteilhaft für die Erstellung von Bibliotheken chemischer Verbindungen für das Screening in der Wirkstoffentwicklung .

Katalyse

Die Azetidin- und Piperazin-Einheiten, die in der Verbindung vorhanden sind, können als Liganden in katalytischen Systemen fungieren. Sie können mit Metallen koordinieren, um Katalysatoren zu bilden, die eine Vielzahl von chemischen Reaktionen erleichtern, darunter die asymmetrische Synthese, die für die Herstellung enantiomerenreiner Substanzen in Pharmazeutika entscheidend ist .

Analytische Chemie

In der analytischen Chemie können Derivate von This compound als Standards oder Reagenzien verwendet werden. Zum Beispiel können sie in der Chromatographie eingesetzt werden, um Substanzen in einer Mischung zu identifizieren oder zu quantifizieren, indem ihr Verhalten mit bekannten Standards verglichen wird .

Biochemische Forschung

Die Derivate der Verbindung können verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen. Durch Modifizieren des Piperazinrings können Forscher untersuchen, wie strukturelle Veränderungen die Bindungsaffinität und Reaktionsraten beeinflussen, was Einblicke in Enzymmechanismen liefert und bei der Entwicklung von Enzyminhibitoren hilft .

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit antibacterial activity , suggesting that their targets may be bacterial proteins or enzymes.

Mode of Action

Based on its structural similarity to other piperazine compounds, it may interact with its targets by binding to active sites, thereby inhibiting their function .

Biochemical Pathways

Given its potential antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Similar compounds have shown antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.

Biochemische Analyse

Biochemical Properties

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

The effects of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter the expression levels of specific genes, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecule, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific cellular functions or providing therapeutic benefits. At higher doses, it can lead to toxic or adverse effects, including cellular damage, organ toxicity, and systemic effects. Threshold effects are often observed, where a specific dosage level triggers significant changes in biological responses .

Metabolic Pathways

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules .

Transport and Distribution

The transport and distribution of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, this compound may be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm or other organelles .

Subcellular Localization

The subcellular localization of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2.ClH/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-10;/h10,13H,4-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWVYUMNHDRQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618657 | |

| Record name | tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178312-58-8 | |

| Record name | tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)

![5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B169945.png)

![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)

![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)

![2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol](/img/structure/B169972.png)